Nucleozin
Overview
Description
Nucleozin is an influenza virus inhibitor . It targets influenza A nucleoprotein (NP), a cell-permeable isoxazolylpiperazine compound .
Synthesis Analysis
A series of sulfonyl piperazine nucleozin derivatives were designed and synthesized . The study reported a new series of nucleoprotein inhibitors with a good selectivity window and potential for further development as novel anti-influenza agents . Modifications in the piperazine ring of nucleozin were also analyzed to increase conformational freedom .Molecular Structure Analysis
The crystal structure of the nucleoprotein-nucleozin complex was reported at 3 Å resolution . This structure reveals the binding sites of nucleozin at nucleoprotein .Chemical Reactions Analysis
Modifications in the piperazine ring of nucleozin were found to affect its anti-influenza activity . The loss of activity in the more flexible molecules highlights the need for the piperazine ring to maintain the activity of nucleozin analogues .Physical And Chemical Properties Analysis
Nucleozin has the molecular formula C21H19ClN4O4 and a molecular weight of 426.85 . It is a yellow powder that is soluble in DMSO .Scientific Research Applications
Nucleotide Analogs in Scientific Research
Nucleotide analogs, such as those similar in function or structure to Nucleozin, play a pivotal role in the field of scientific research, especially in the study of viral mechanisms, cancer therapies, and the understanding of cellular processes.
Therapeutic Intracellular Nucleotide Analogs : Research highlights the importance of nucleoside analogs in treating various conditions, emphasizing their roles beyond mere therapeutic agents. They are crucial in studying the intracellular mechanisms of diseases, offering insights into the pharmacology of nucleotide analogs and their impact on cellular functions Jansen et al., 2011.
Non-Proliferative Roles in Cancer : Studies also reveal the non-proliferative roles of pyrimidine metabolism (a key pathway for nucleotides) in cancer, indicating that nucleotide metabolism's influence extends beyond cell proliferation to affect cancer cell differentiation and metastasis. This broadens the understanding of nucleotides' roles in oncology, suggesting new therapeutic targets Siddiqui & Ceppi, 2020.
Nucleotide Supplementation in Nutrition : The scientific rationale and benefits of nucleotide supplementation have been explored in the context of infant nutrition. This research underscores the potential immunomodulatory and gastrointestinal benefits of dietary nucleotides, providing a foundation for understanding how nucleotides can influence health from an early age Yu, 2002.
Diagnostic Applications : Strategies employing plant sensors to diagnose nitrogen status highlight the potential of nucleotide-related technologies in agriculture. This illustrates the application of scientific research in developing practical tools for improving crop management and sustainability Samborski et al., 2009.
Safety And Hazards
Future Directions
properties
IUPAC Name |
[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O4/c1-14-19(20(23-30-14)15-5-3-2-4-6-15)21(27)25-11-9-24(10-12-25)18-8-7-16(26(28)29)13-17(18)22/h2-8,13H,9-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXBJAPOSQSWAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90386481 | |
Record name | Nucleozin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90386481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nucleozin | |
CAS RN |
341001-38-5 | |
Record name | Nucleozin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90386481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 341001-38-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.